molecular formula C8H9N3O B11916366 2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 61078-18-0

2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11916366
CAS No.: 61078-18-0
M. Wt: 163.18 g/mol
InChI Key: WVLAVCWBNKDBKA-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-6-methylpyridine with methoxyacetaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to therapeutic effects. The compound may also influence cellular pathways involved in disease progression .

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine

Comparison: 2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different reactivity and selectivity towards biological targets .

Properties

CAS No.

61078-18-0

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methoxy-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3O/c1-11-7-5-9-4-3-6(7)10-8(11)12-2/h3-5H,1-2H3

InChI Key

WVLAVCWBNKDBKA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1OC

Origin of Product

United States

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